molecular formula C19H18BrN3O3 B11329230 2-(4-bromophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11329230
M. Wt: 416.3 g/mol
InChI Key: MFFTYSUAIPNMDV-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a bromophenoxy group, a methoxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Formation of the Pyrazole Intermediate: Separately, 4-methoxybenzyl chloride is reacted with hydrazine to form 1-(4-methoxyphenyl)methylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to form 1-(4-methoxyphenyl)methyl-1H-pyrazole-5-carboxylic acid.

    Amide Formation: Finally, the 2-(4-bromophenoxy)acetic acid is coupled with the pyrazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide.

    Reduction: Formation of 2-(phenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy and methoxyphenyl groups may play a role in binding to the active site of the target protein, while the pyrazole group may be involved in the modulation of the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide
  • 2-(4-Fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide
  • 2-(4-Methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide

Uniqueness

The presence of the bromine atom in 2-(4-BROMOPHENOXY)-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-25-16-6-2-14(3-7-16)12-23-18(10-11-21-23)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

MFFTYSUAIPNMDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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